
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one is a compound that combines three distinct chemical entities: diphenyl carbonate, hexane-1,6-diol, and oxepan-2-one. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polycarbonates and polyesters. The molecular formula of this compound is C19H24O5, and it has a molecular weight of 332.39 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one typically involves the reaction of diphenyl carbonate with hexane-1,6-diol and oxepan-2-one. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the esterification process. For instance, the reaction can be carried out at a temperature of around 304°C under atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one undergoes various chemical reactions, including:
Esterification: The formation of esters from the reaction of carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and catalysts such as titanium or tin compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include polycarbonates and polyesters, which are valuable materials in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Diphenyl carbonate;hexane-1,6-diol;oxepan-2-one has a wide range of scientific research applications:
Chemistry: Used in the synthesis of high-performance polymers and materials.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of diphenyl carbonate;hexane-1,6-diol;oxepan-2-one involves its ability to form strong ester bonds, which contribute to the stability and durability of the resulting polymers. The molecular targets include hydroxyl and carboxyl groups, which react to form ester linkages. The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the formation and breaking of ester bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl carbonate: Used in the production of polycarbonates and as a phosgene substitute.
Hexane-1,6-diol: A diol used in the synthesis of polyurethanes and polyesters.
Oxepan-2-one: A lactone used in the production of polyesters and biodegradable polymers.
Uniqueness
What sets diphenyl carbonate;hexane-1,6-diol;oxepan-2-one apart is its ability to combine the properties of its constituent compounds, resulting in materials with enhanced mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
103694-75-3 |
|---|---|
Molekularformel |
C25H34O7 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
diphenyl carbonate;hexane-1,6-diol;oxepan-2-one |
InChI |
InChI=1S/C13H10O3.C6H10O2.C6H14O2/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;7-6-4-2-1-3-5-8-6;7-5-3-1-2-4-6-8/h1-10H;1-5H2;7-8H,1-6H2 |
InChI-Schlüssel |
JCYHBQCYMZOSPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)OCC1.C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2.C(CCCO)CCO |
Verwandte CAS-Nummern |
103694-75-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


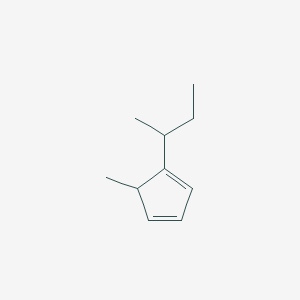
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
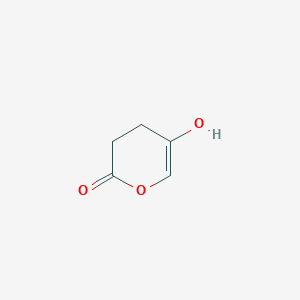
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)
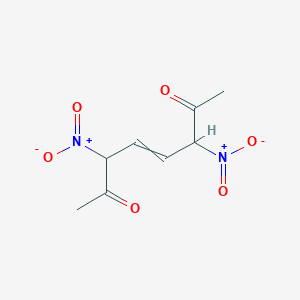

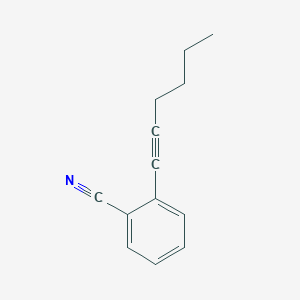
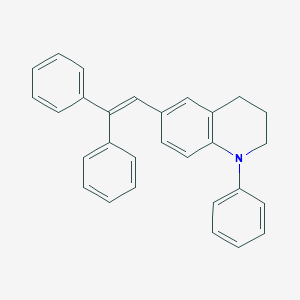

![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
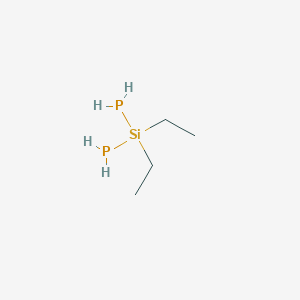
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
